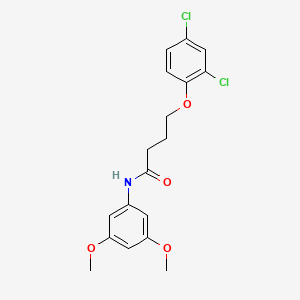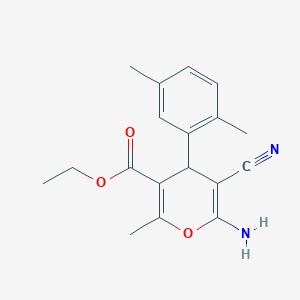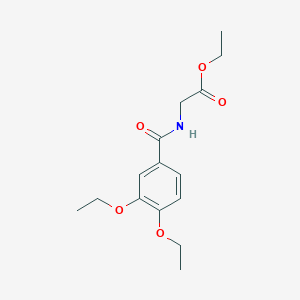
ethyl N-(3,4-diethoxybenzoyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(3,4-diethoxybenzoyl)glycinate, also known as ethyl ferulate, is a natural compound found in various plant species. This compound has been shown to possess several beneficial properties, including antioxidant, anti-inflammatory, and anti-cancer activities. Researchers are actively studying the synthesis, mechanism of action, and potential applications of ethyl ferulate in scientific research.
Mecanismo De Acción
The mechanism of action of ethyl N-(3,4-diethoxybenzoyl)glycinate ferulate is not fully understood. However, it is believed that its antioxidant and anti-inflammatory activities are due to its ability to scavenge free radicals and inhibit pro-inflammatory cytokines, respectively. Ethyl ferulate may also activate certain signaling pathways in the body, leading to its beneficial effects.
Biochemical and Physiological Effects:
Ethyl ferulate has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body, which can help prevent the development of chronic diseases such as cancer, diabetes, and cardiovascular disease. Additionally, ethyl N-(3,4-diethoxybenzoyl)glycinate ferulate has been shown to have anti-cancer properties, which may be due to its ability to induce apoptosis (cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl N-(3,4-diethoxybenzoyl)glycinate ferulate in lab experiments is its natural origin. It can be easily extracted from plant sources, making it a readily available compound for research. Additionally, ethyl N-(3,4-diethoxybenzoyl)glycinate ferulate has been shown to be relatively safe and non-toxic, making it a promising compound for use in the development of new drugs and therapies.
One limitation of using ethyl N-(3,4-diethoxybenzoyl)glycinate ferulate in lab experiments is its low solubility in water. This can make it difficult to dissolve and work with in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of ethyl N-(3,4-diethoxybenzoyl)glycinate ferulate and its potential side effects.
Direcciones Futuras
There are several future directions for research on ethyl N-(3,4-diethoxybenzoyl)glycinate ferulate. One area of interest is its potential use in the development of new anti-cancer therapies. Additionally, researchers are studying the effects of ethyl N-(3,4-diethoxybenzoyl)glycinate ferulate on various signaling pathways in the body, which may lead to the development of new drugs for the treatment of chronic diseases. Finally, researchers are exploring new methods for synthesizing ethyl N-(3,4-diethoxybenzoyl)glycinate ferulate, which may lead to more efficient and cost-effective production of this compound.
Métodos De Síntesis
Ethyl ferulate can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. One common method involves the reaction of ferulic acid with ethanol and a catalyst, such as sulfuric acid. This reaction forms ethyl N-(3,4-diethoxybenzoyl)glycinate ferulate and water. Enzymatic synthesis involves the use of enzymes, such as lipases, to catalyze the reaction between ferulic acid and ethanol.
Aplicaciones Científicas De Investigación
Ethyl ferulate has been studied extensively for its potential applications in scientific research. It has been shown to possess antioxidant properties, which can help protect cells from oxidative damage. Additionally, ethyl N-(3,4-diethoxybenzoyl)glycinate ferulate has anti-inflammatory properties, which can help reduce inflammation in the body. These properties make ethyl N-(3,4-diethoxybenzoyl)glycinate ferulate a promising compound for use in the development of new drugs and therapies.
Propiedades
IUPAC Name |
ethyl 2-[(3,4-diethoxybenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-4-19-12-8-7-11(9-13(12)20-5-2)15(18)16-10-14(17)21-6-3/h7-9H,4-6,10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYQKVGZQXQWFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC(=O)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(3,4-diethoxybenzoyl)amino]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

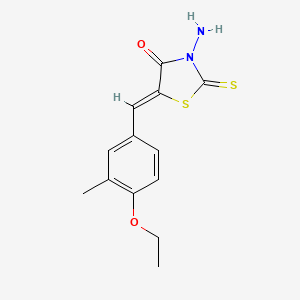
![5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5234723.png)

![methyl 3-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B5234737.png)
![1-benzyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5234741.png)

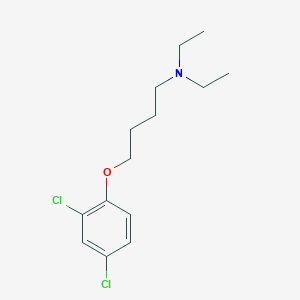
![4-(3-{1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5234751.png)
![10-isobutyryl-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5234756.png)


![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B5234804.png)
